

Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Dimethylaminomethyl)furfuryl
alcohol hydrochloride

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Abstract

This document provides a detailed protocol for the synthesis of **5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride**, a key intermediate in the synthesis of various pharmaceuticals, notably Ranitidine, a histamine H₂-receptor antagonist.^[1] The primary synthetic route detailed is the Mannich reaction, a classic and efficient method for aminomethylation.^{[2][3][4]} An alternative approach via the reductive amination of 5-hydroxymethylfurfural (HMF) is also discussed.^{[5][6][7]} This protocol includes comprehensive experimental procedures, data presentation in tabular format, and workflow diagrams to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Compound Data Summary

The physical and chemical properties of 5-(Dimethylaminomethyl)furfuryl alcohol and its hydrochloride salt are summarized below for easy reference.

Property	5-(Dimethylaminomethyl)furfuryl alcohol	5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride
CAS Number	15433-79-1[8][9]	81074-81-9[10]
Molecular Formula	C ₈ H ₁₃ NO ₂ [9]	C ₈ H ₁₄ ClNO ₂
Molecular Weight	155.19 g/mol [9]	191.66 g/mol
Boiling Point	92-96 °C at 0.2-0.5 mmHg[11][12]	Not Applicable
Melting Point	Not Available	122-125 °C (decomposes)[10]
Appearance	Liquid	Powder
Density	1.07 g/cm ³ at 25 °C[8]	Not Available
Storage Conditions	-	Hygroscopic, store in a refrigerator under an inert atmosphere[10]

Synthetic Protocols

Two primary synthetic routes are presented: the Mannich reaction and reductive amination. The Mannich reaction is detailed as the primary protocol due to its prevalence in the literature for this specific transformation.

Protocol 1: Synthesis via Mannich Reaction

The Mannich reaction provides an efficient route to 5-(Dimethylaminomethyl)furfuryl alcohol by reacting furfuryl alcohol with a source of formaldehyde and dimethylamine.[4][13] A common and effective aminomethylating agent for this purpose is bis(dimethylamino)methane.[11][12]

Reaction Scheme:

Furfuryl alcohol + Bis(dimethylamino)methane → 5-(Dimethylaminomethyl)furfuryl alcohol

Materials:

- 2-Furanmethanol (Furfuryl alcohol)
- Bis(dimethylamino)methane
- Acetic acid
- 40% Aqueous sodium hydroxide
- Ethyl acetate
- Ice
- Dichloromethane (for hydrochloride salt formation)
- Hydrogen chloride (gas or solution in an appropriate solvent)

Experimental Procedure:

Step A: Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol (Free Base)[\[11\]](#)[\[12\]](#)

- In a suitable reaction vessel, dissolve 2-furanmethanol (1.0 mol) in acetic acid (1000 ml).
- With stirring and cooling (maintaining a temperature of approximately 10°C), add a solution of bis(dimethylamino)methane (1.1 mol) in acetic acid (200 ml) dropwise.
- After the addition is complete, allow the mixture to stir at room temperature for 18 hours.
- Remove the acetic acid by distillation under reduced pressure at 60°C.
- To the residue, add ice (200 g) and then carefully basify with 40% aqueous sodium hydroxide, ensuring the temperature is controlled with external cooling. The final pH should be alkaline.
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent under reduced pressure.

- The resulting residue is crude 5-(Dimethylaminomethyl)furfuryl alcohol. Purify by vacuum distillation (boiling point 92-96°C / 0.2-0.5 mmHg) to obtain the pure product.[11][12] A yield of approximately 94% has been reported.[12]

Step B: Formation of the Hydrochloride Salt

- Dissolve the purified 5-(Dimethylaminomethyl)furfuryl alcohol in a suitable solvent such as dichloromethane.
- Cool the solution to 0°C.
- Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent dropwise while maintaining the low temperature.
- The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield **5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride**.

Protocol 2: Synthesis via Reductive Amination of 5-Hydroxymethylfurfural (HMF)

This method utilizes the readily available biomass-derived platform chemical, 5-hydroxymethylfurfural (HMF).[6][14] The reaction proceeds via the formation of an imine or enamine intermediate with dimethylamine, which is then reduced in situ.

Reaction Scheme:

5-Hydroxymethylfurfural + Dimethylamine (source) + Reducing Agent → 5-(Dimethylaminomethyl)furfuryl alcohol

Materials:

- 5-Hydroxymethylfurfural (HMF)
- N,N-dimethylformamide (DMF)
- Formic acid

- Water
- 40% Sodium hydroxide solution
- Ethyl acetate

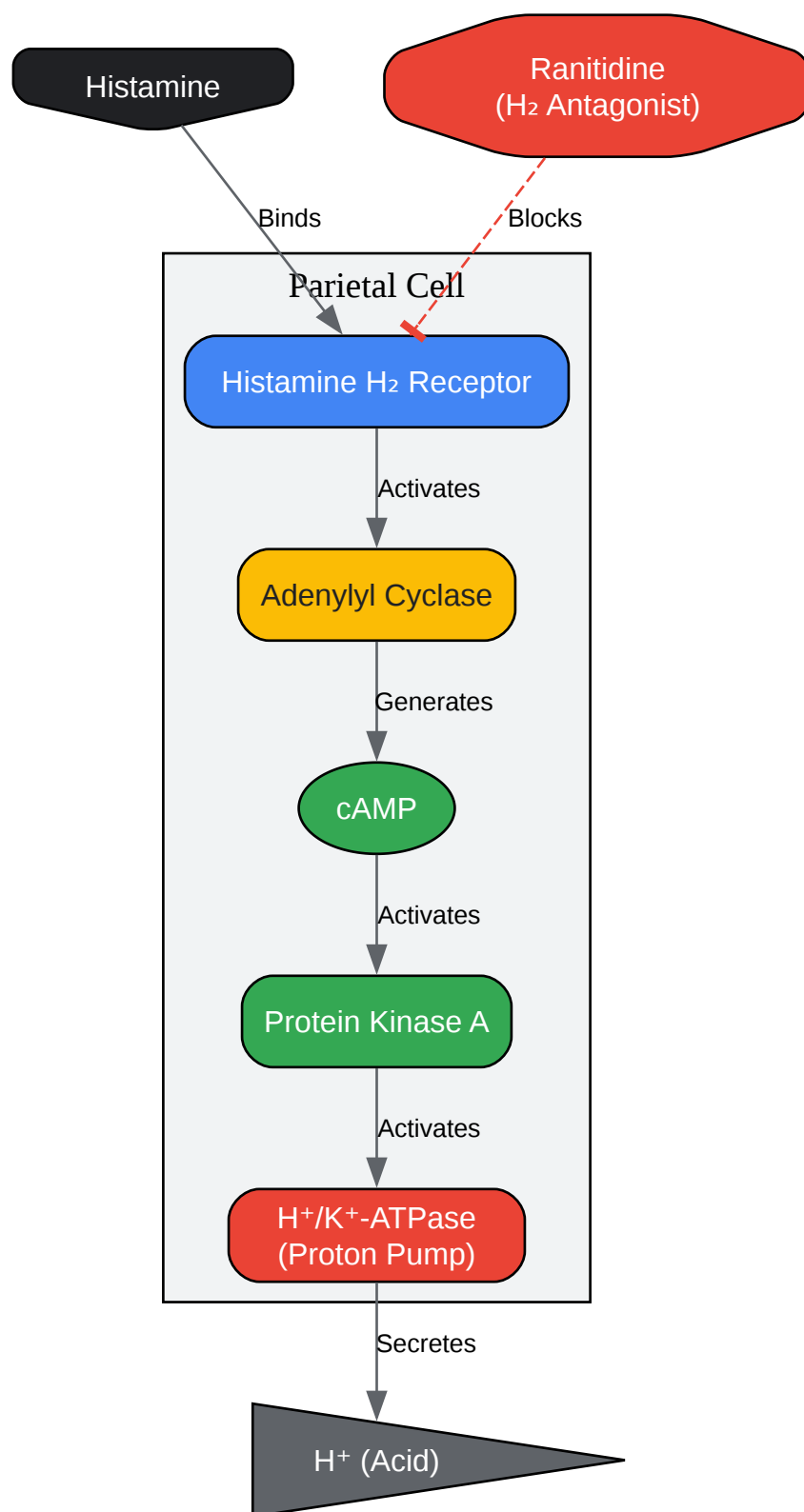
Experimental Procedure:[\[7\]](#)

- In a round-bottom flask, prepare a reaction solution by mixing N,N-dimethylformamide, formic acid, and water.
- Add 5-hydroxymethylfurfural to the solution and stir until fully dissolved.
- Heat the reaction mixture in an oil bath. Reaction conditions can be optimized; for instance, heating at 120°C for 3 hours has been shown to result in a high yield (>95%).[\[7\]](#)
- After the reaction is complete, allow the mixture to cool and then remove the solvent by distillation.
- Adjust the pH of the residue to 11-12 using a 40% sodium hydroxide solution.
- Extract the product with ethyl acetate (e.g., 3 x 100 mL).
- Combine the organic layers and remove the ethyl acetate by distillation.
- The crude product can be purified by vacuum distillation to yield 5-(Dimethylaminomethyl)furfuryl alcohol.[\[7\]](#)
- To obtain the hydrochloride salt, follow Step B from Protocol 2.1.

Diagrams and Workflows

Experimental Workflow: Mannich Reaction





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